L-Arginine-7-amido-4-methylcoumarin hydrochloride

Catalog No.
S1902396
CAS No.
69304-16-1
M.F
C16H22ClN5O3
M. Wt
367.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Arginine-7-amido-4-methylcoumarin hydrochloride

CAS Number

69304-16-1

Product Name

L-Arginine-7-amido-4-methylcoumarin hydrochloride

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride

Molecular Formula

C16H22ClN5O3

Molecular Weight

367.8 g/mol

InChI

InChI=1S/C16H21N5O3.ClH/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20);1H/t12-;/m0./s1

InChI Key

PFLMUQNBZRXRHD-YDALLXLXSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N.Cl

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N.Cl

Substrate for Enzymes

L-Arg-AMC acts as a substrate for specific enzymes, particularly those belonging to the class of aminopeptidases. These enzymes cleave peptide bonds at the N-terminus of proteins, releasing the first amino acid. L-Arg-AMC is designed such that the cleavage by the enzyme releases a molecule called 4-methylcoumarin (AMC). PubChem, L-Arginine-7-amido-4-methylcoumarin hydrochloride:

Fluorogenic Assay

The released AMC molecule possesses a unique property - it exhibits fluorescence when excited by light of a specific wavelength. This property allows researchers to develop fluorogenic assays for enzymes that cleave L-Arg-AMC. As the enzyme cleaves the substrate, the amount of free AMC increases, leading to a proportional increase in fluorescence intensity. By measuring the fluorescence, researchers can quantify enzyme activity. GoldBio, L-Arginine 7-amido-4-methylcoumarin dihydrochloride:

Specific Enzyme Applications

L-Arg-AMC is particularly useful for studying the activity of enzymes like:

  • Cathepsin H: This enzyme is a cysteine protease involved in bone resorption and antigen processing. L-Arg-AMC can be used to assess cathepsin H activity in various biological samples. SCBT, L-Arginine 7- amido-4- methylcoumarin dihydrochloride:
  • Aminopeptidase B: This enzyme plays a role in various physiological processes, including protein degradation and peptide signaling. L-Arg-AMC can be used to measure aminopeptidase B activity to understand its role in different biological contexts.

L-Arginine-7-amido-4-methylcoumarin hydrochloride is a synthetic compound notable for its application as a fluorogenic substrate in biochemical assays. This compound is derived from L-arginine, an amino acid that plays a crucial role in various physiological processes, including protein synthesis and the production of nitric oxide. The unique structure of L-Arginine-7-amido-4-methylcoumarin hydrochloride includes a 4-methylcoumarin moiety, which contributes to its fluorescent properties, making it particularly useful for detecting enzymatic activities in biological samples.

L-Arg-AMC•HCl acts as a fluorogenic substrate for cathepsin H and aminopeptidase B. These enzymes cleave the amide bond between L-arginine and 4-methylcoumarin. The released 4-methylcoumarin becomes fluorescent, enabling researchers to measure enzyme activity indirectly by monitoring the fluorescence intensity []. This approach is particularly useful in assays designed to study enzyme kinetics, inhibitor screening, and protease activity in biological samples [, ].

L-Arginine-7-amido-4-methylcoumarin hydrochloride primarily participates in hydrolysis reactions catalyzed by specific enzymes, such as cathepsin H and aminopeptidase B. Upon cleavage by these enzymes, the compound releases the fluorescent 4-methylcoumarin, allowing for quantitative analysis of enzyme activity. This reaction can be represented as follows:

L Arginine 7 amido 4 methylcoumarin hydrochlorideEnzymeFluorescent product+Other products\text{L Arginine 7 amido 4 methylcoumarin hydrochloride}\xrightarrow{\text{Enzyme}}\text{Fluorescent product}+\text{Other products}

The fluorescence intensity correlates with the enzyme concentration, enabling sensitive detection and quantification.

The biological activity of L-Arginine-7-amido-4-methylcoumarin hydrochloride is primarily linked to its role as a substrate for proteolytic enzymes. It has been demonstrated to be an effective substrate for cathepsin H, an enzyme involved in protein degradation and processing within lysosomes. The compound also shows activity towards aminopeptidase B, which is responsible for cleaving amino acids from the N-terminal end of peptides. These interactions highlight its utility in studying proteolytic pathways and enzyme kinetics in various biological contexts.

The synthesis of L-Arginine-7-amido-4-methylcoumarin hydrochloride typically involves several steps:

  • Formation of the Coumarin Moiety: The initial step may involve synthesizing the 4-methylcoumarin structure through cyclization reactions involving appropriate precursors.
  • Amidation: The next step involves the reaction of the coumarin derivative with L-arginine to introduce the amido group at the 7-position.
  • Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

These steps require careful control of reaction conditions to ensure high yield and purity.

L-Arginine-7-amido-4-methylcoumarin hydrochloride is widely used in biochemical research for:

  • Enzyme Activity Assays: As a fluorogenic substrate, it allows researchers to measure the activity of cathepsin H and aminopeptidase B quantitatively.
  • Cellular Studies: It can be utilized in cell-based assays to study protease activity in various cellular contexts.
  • Diagnostic

Studies involving L-Arginine-7-amido-4-methylcoumarin hydrochloride often focus on its interactions with specific enzymes. For instance:

  • Cathepsin H: Research indicates that this compound serves as an effective substrate for cathepsin H, facilitating studies on its role in pathological conditions.
  • Aminopeptidase B: The compound's interaction with aminopeptidase B has been explored to understand peptide processing mechanisms within cells.

These interaction studies are crucial for elucidating the biochemical pathways involving these enzymes and their potential implications in health and disease.

Several compounds share structural or functional similarities with L-Arginine-7-amido-4-methylcoumarin hydrochloride. Here are a few notable examples:

Compound NameStructure SimilarityUnique Features
Nα-Benzoyl-L-arginine-7-amido-4-methylcoumarin hydrochlorideSimilar coumarin moietySensitive substrate for papain and trypsin
L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochlorideSimilar backboneFluorogenic substrate for cathepsin B
L-Leucine 7-amido-4-methylcoumarinDifferent amino acidUsed for studying leucine-specific proteases

Uniqueness

L-Arginine-7-amido-4-methylcoumarin hydrochloride's uniqueness lies in its specific application as a substrate for cathepsin H and aminopeptidase B, which are critical enzymes in various physiological processes. Its fluorescent properties allow for sensitive detection methods that are not as pronounced in other similar compounds.

Sequence

R

Dates

Last modified: 08-16-2023

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